![molecular formula C7H14ClNO2 B2868511 Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 2173996-46-6](/img/structure/B2868511.png)
Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
“Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2173996-46-6 . It has a molecular weight of 179.65 and its IUPAC name is methyl 3-methylpyrrolidine-2-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride” is 1S/C7H13NO2.ClH/c1-5-3-4-8-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride” is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Catalysis in Asymmetric Michael Additions
Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride derivatives are used as catalysts in asymmetric Michael additions. One example is the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in asymmetric (3 + 2) cycloadditions, followed by catalytic hydrogenation, to catalyze these additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Neuroprotection Studies
In neuroprotection studies, derivatives of Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride, such as aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), have been found to be neuroprotective against excitotoxic neuronal degeneration (Battaglia et al., 1998).
Synthesis of Pharmaceutical Compounds
The compound is used in the synthesis of pharmaceutical intermediates, such as 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, showing its significance in drug development (Qing-fang, 2005).
Anticonvulsant Activity
Derivatives of Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride have been synthesized for their potential anticonvulsant activity, illustrating the compound's relevance in neurological drug discovery (Unverferth et al., 1998).
Ring Expansion in Organic Synthesis
The compound is involved in the reductive ring closure and O-deprotection towards 2-(2-hydroxyethyl)-3-methylaziridines, leading to ring expansion and the formation of 3-amino-2-methylpyrrolidines, an important step in organic synthesis (D’hooghe, Aelterman, & de Kimpe, 2009).
Catalysis in N-Arylation of Amides
Methyl 3-methylpyrrolidine-2-carboxylate derivatives, such as (S)-N-methylpyrrolidine-2-carboxylate, are used as efficient ligands in copper-catalyzed Goldberg-type N-arylation of amides with aryl halides (Wang et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-methylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-4-8-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYDVPYOXMXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
2173996-46-6 |
Source
|
Record name | methyl 3-methylpyrrolidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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